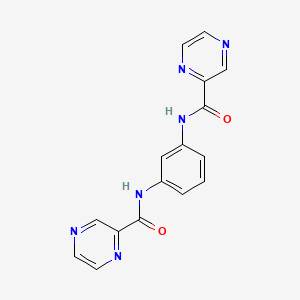
4-chloro-1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole
説明
4-chloro-1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, also known as DCNP, is a chemical compound that has been widely studied for its various applications in scientific research. This compound is a potent inhibitor of protein kinase CK2, which plays a crucial role in regulating various cellular processes.
科学的研究の応用
4-chloro-1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is its use as an inhibitor of protein kinase CK2. CK2 is a ubiquitous and pleiotropic kinase that regulates various cellular processes, including cell growth, differentiation, and survival. This compound has been shown to inhibit CK2 activity in vitro and in vivo, making it a valuable tool for studying the role of CK2 in various biological processes.
In addition to its use as a CK2 inhibitor, this compound has also been studied for its potential anticancer activity. Several studies have reported that this compound can induce apoptosis in cancer cells, making it a promising candidate for the development of new anticancer drugs.
作用機序
4-chloro-1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the kinase. This binding prevents the binding of ATP, which is required for CK2 activity. This compound has been shown to be a competitive inhibitor of CK2, meaning that it competes with ATP for binding to the kinase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. As a CK2 inhibitor, this compound can modulate various cellular processes that are regulated by CK2, including cell growth, differentiation, and survival. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of using 4-chloro-1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole in lab experiments is its high potency as a CK2 inhibitor. This allows for the use of lower concentrations of this compound, which reduces the risk of off-target effects. Additionally, this compound has been shown to be stable in various buffer solutions, making it suitable for use in a wide range of experimental conditions.
One of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be cytotoxic in certain cell types, which may limit its use in some experimental systems. Additionally, this compound has been reported to have low solubility in aqueous solutions, which may limit its use in certain experimental conditions.
将来の方向性
There are several possible future directions for research on 4-chloro-1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole. One area of research could focus on the development of new CK2 inhibitors based on the structure of this compound. This could involve the synthesis and testing of analogs of this compound with improved potency and selectivity for CK2.
Another area of research could focus on the use of this compound as an anticancer agent. This could involve the testing of this compound in animal models of cancer, as well as the development of new formulations of this compound that improve its solubility and bioavailability.
Overall, this compound is a valuable tool for studying the role of CK2 in various biological processes and has potential as a therapeutic agent for cancer. Further research on this compound and its analogs could lead to the development of new treatments for a variety of diseases.
特性
IUPAC Name |
4-chloro-1-[(2,4-dichlorophenyl)methyl]-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3N3O2/c11-7-2-1-6(8(12)3-7)4-15-5-9(13)10(14-15)16(17)18/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCMKTCWZNIFDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=N2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[4-(2-methoxyphenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5876401.png)


![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperidine](/img/structure/B5876411.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5876421.png)
![{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)



